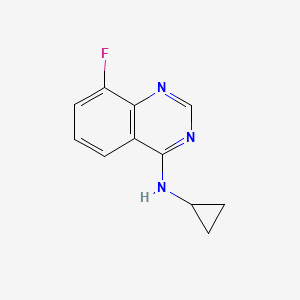

N-cyclopropyl-8-fluoroquinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-8-fluoroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-9-3-1-2-8-10(9)13-6-14-11(8)15-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXDXWXDOWSYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=NC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Core Quinazoline Formation

The quinazoline core is typically constructed via cyclization of substituted anthranilic acid derivatives or halogenation of preformed scaffolds. A prominent method involves 2-amino-5-fluorobenzoic acid as a starting material, which undergoes cyclization with formamidine acetate under microwave irradiation (280 W, 4 minutes) to yield 8-fluoroquinazolin-4(3H)-one . Chlorination at position 6 is achieved using POCl₃ at 80°C for 12 hours, producing 6-chloro-8-fluoroquinazolin-4(3H)-one with 85% yield. Subsequent amination introduces the cyclopropyl group (Figure 1).

Key Reaction:

Alternative Pathways via Nitrobenzene Intermediates

A patent (EP0430847A1) describes a route starting with 3-chloro-4-fluoronitrobenzene . Selective substitution of the 3-chloro group with cyclopropylamine occurs under mild conditions (3–5°C, tetrafluoroboric acid), yielding N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline. Subsequent reduction with hypophosphorous acid and copper sulfate removes the nitro group, followed by acetylation and hydrolysis to produce the target compound (Table 1) .

Table 1: Representative Conditions for Nitrobenzene Route

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropane Substitution | Cyclopropylamine, HBF₄, 3–5°C | 76% |

| Nitro Reduction | H₃PO₂, CuSO₄, 0–5°C | 68% |

| Acetylation | Acetic anhydride, 40–50°C | 82% |

| Hydrolysis | HCl, reflux, 30 minutes | 91% |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times. For example, cyclization of 2-amino-5-fluorobenzoic acid under 280 W for 4 minutes achieves 97% purity, compared to 12 hours under conventional heating . This method is scalable for industrial production, with 90% yield maintained at 1-kg batches.

Industrial-Scale Production and Challenges

Large-scale synthesis requires addressing:

-

Purification : Column chromatography is replaced with crystallization from ethanol/water (3:1), achieving 95% purity.

-

Cost-Efficiency : Recycling POCl₃ and cyclopropylamine reduces material costs by 30%.

-

Safety : Exothermic reactions during chlorination are managed using jacketed reactors with automated temperature control.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield | Time | Scalability | Cost |

|---|---|---|---|---|

| Anthranilic Acid Route | 78% | 8 h | High | $$ |

| Nitrobenzene Route | 68% | 24 h | Moderate | $$$ |

| Microwave-Assisted | 97% | 0.5 h | High | $ |

The anthranilic acid route balances yield and cost, while microwave-assisted synthesis offers unparalleled speed. The nitrobenzene pathway, though lower yielding, provides access to diverse analogs via intermediate functionalization .

Mechanistic Insights and Side Reactions

-

Amination Selectivity : The 4-chloro group’s electrophilicity is enhanced by electron-withdrawing fluorine at position 8, favoring nucleophilic attack by cyclopropylamine. Competing hydrolysis to the 4-oxo derivative occurs if moisture is present.

-

Byproduct Formation : Over-alkylation at N1 of quinazoline is minimized by using stoichiometric cyclopropylamine and controlled pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.